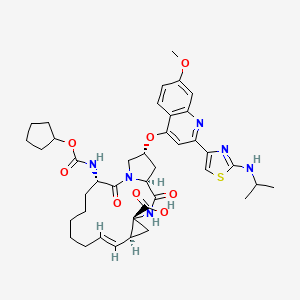
Cilup-revi
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Ciluprevir involves several steps, including the formation of a macrocyclic structure. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization and functional group modifications. The industrial production of Ciluprevir involves optimizing reaction conditions to achieve high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
化学反应分析
Ciluprevir undergoes various chemical reactions, including:
Oxidation: Ciluprevir can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of Ciluprevir can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ciluprevir can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like dichloromethane or methanol, and catalysts to facilitate the reactions.
科学研究应用
Ciluprevir has been extensively studied for its antiviral properties, particularly against HCV. It has been used in various scientific research applications, including:
Chemistry: Ciluprevir serves as a model compound for studying macrocyclic inhibitors and their interactions with proteases.
Biology: Research on Ciluprevir has provided insights into the mechanisms of viral replication and protease inhibition.
Medicine: Ciluprevir has been investigated as a potential therapeutic agent for treating HCV infections. Although its development was halted due to toxicity concerns, it paved the way for the development of other protease inhibitors.
Industry: Ciluprevir’s structure and mechanism of action have inspired the design of new antiviral drugs with improved efficacy and safety profiles
作用机制
Ciluprevir exerts its effects by inhibiting the NS3 protease of HCV. The NS3 protease is essential for the cleavage of the viral polyprotein into functional proteins required for viral replication. Ciluprevir binds to the active site of the NS3 protease, blocking its activity and preventing the processing of the viral polyprotein. This inhibition disrupts the viral life cycle and reduces viral replication .
相似化合物的比较
Ciluprevir is part of a class of compounds known as NS3/4A protease inhibitors. Similar compounds include:
Simeprevir: Another NS3/4A protease inhibitor with a similar mechanism of action but improved pharmacokinetic properties.
Danoprevir: A macrocyclic inhibitor with enhanced potency and selectivity for the NS3 protease.
Grazoprevir: A second-generation NS3/4A protease inhibitor with a broader spectrum of activity against different HCV genotypes .
Ciluprevir’s uniqueness lies in its pioneering role as the first NS3 protease inhibitor tested in humans, providing a foundation for the development of subsequent inhibitors with better safety and efficacy profiles .
属性
分子式 |
C40H50N6O8S |
|---|---|
分子量 |
774.9 g/mol |
IUPAC 名称 |
(1S,4R,6S,7E,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid |
InChI |
InChI=1S/C40H50N6O8S/c1-23(2)41-38-43-32(22-55-38)31-19-34(28-16-15-26(52-3)17-30(28)42-31)53-27-18-33-35(47)45-40(37(49)50)20-24(40)11-7-5-4-6-8-14-29(36(48)46(33)21-27)44-39(51)54-25-12-9-10-13-25/h7,11,15-17,19,22-25,27,29,33H,4-6,8-10,12-14,18,20-21H2,1-3H3,(H,41,43)(H,44,51)(H,45,47)(H,49,50)/b11-7+/t24-,27-,29+,33+,40-/m1/s1 |
InChI 键 |
PJZPDFUUXKKDNB-XMCUAKTQSA-N |
手性 SMILES |
CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6/C=C/CCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O |
规范 SMILES |
CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


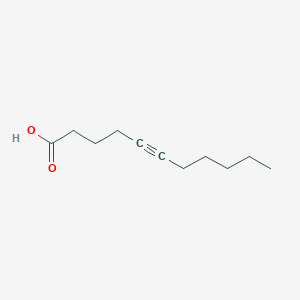
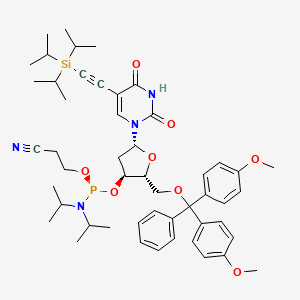
![3H-Spiro[2-benzofuran-1,9'-xanthene]](/img/structure/B14753882.png)
![4-[(1S,4R,5S,11aS)-Decahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-4-yl]butanoic acid](/img/structure/B14753884.png)
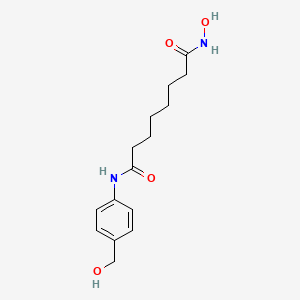

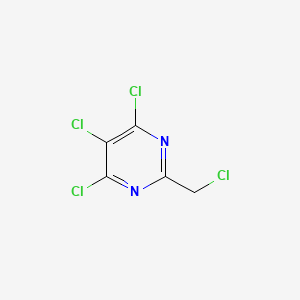
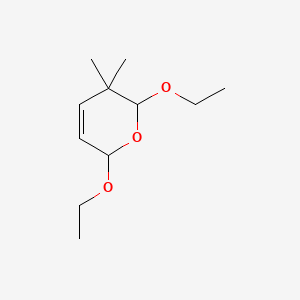
![2-[5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-6-methoxy-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B14753913.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14753914.png)

![2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine](/img/structure/B14753919.png)
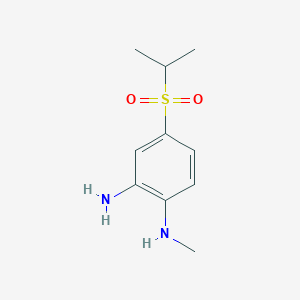
![5-[(E)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14753929.png)
